Penflutizide

Overview

Description

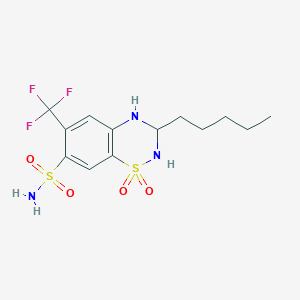

Penflutizide (CAS 1766-91-2) is a thiazide diuretic with the molecular formula C₁₃H₁₈F₃N₃O₄S₂ . It belongs to the benzothiadiazine class and is primarily used to treat edema by promoting sodium and water excretion through inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule . Structurally, it features a trifluoromethyl group, which enhances its metabolic stability and potency compared to earlier thiazides . Its synthesis involves chromatographic resolution of racemic mixtures to obtain enantiomers with high optical purity, a process critical to its pharmacological efficacy .

Preparation Methods

Penflutizide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Penflutizide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Penflutizide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of thiazide diuretics and their chemical properties.

Biology: this compound is studied for its effects on cellular processes and its potential as a tool for investigating ion transport mechanisms.

Medicine: The compound is used in research on hypertension and related cardiovascular conditions.

Industry: This compound is used in the development of new diuretic drugs and in the study of drug interactions and pharmacokinetics

Mechanism of Action

Penflutizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, which helps to lower blood pressure and reduce edema. The molecular targets involved in this mechanism include the sodium-chloride symporter and various ion channels and transporters .

Comparison with Similar Compounds

Thiazide and thiazide-like diuretics share structural and mechanistic similarities but differ in pharmacokinetics, therapeutic applications, and regulatory profiles. Below is a detailed comparison of Penflutizide with key analogs:

Structural and Pharmacological Comparisons

(a) Bendroflumethiazide

- CAS: Not explicitly provided in evidence, but referenced as a structural analog in chromatographic studies .

- Key Differences : Bendroflumethiazide lacks the trifluoromethyl group present in this compound, resulting in shorter duration of action. Both compounds exhibit pH-dependent racemization kinetics, but this compound demonstrates higher optical purity (>98%) after chromatographic separation .

- Therapeutic Use : Primarily for hypertension, whereas this compound is indicated for edema .

(b) Polythiazide

- CAS : 346-18-9 .

- Key Differences : Polythiazide contains additional chlorine substituents, enhancing its potency but increasing risk of hypokalemia. This compound’s fluorine-rich structure improves metabolic stability, reducing dosing frequency .

(c) Paraflutizide

- CAS : 1580-83-2 .

- Key Differences: A structural isomer of this compound, differing in substituent positioning.

(d) Quinethazone

- CAS : 73-49-4 (inferred from HS code 293500 listings) .

- Key Differences: A thiazide-like diuretic with a quinazolinone core. Unlike this compound, it lacks sulfonamide groups, reducing its efficacy in edema management but lowering sulfa-allergy risks .

Pharmacokinetic Profiles

| Compound | Half-Life (Hours) | Metabolism Pathway | Optical Purity | pH-Dependent Racemization |

|---|---|---|---|---|

| This compound | 8–12 | Hepatic (CYP3A4) | >98% | Significant at pH > 7.0 |

| Bendroflumethiazide | 3–4 | Renal excretion | 90–95% | Moderate at pH > 7.5 |

| Polythiazide | 24–36 | Hepatic glucuronidation | N/A | Not studied |

Data compiled from chromatographic and kinetic studies .

Regulatory and Clinical Status

| Compound | WADA Status | Approved Indications | Common Side Effects |

|---|---|---|---|

| This compound | Banned | Edema | Hypokalemia, dizziness |

| Bendroflumethiazide | Not banned | Hypertension | Hypokalemia, hyperglycemia |

| Polythiazide | Not banned | Hypertension, edema | Photosensitivity |

| Paraflutizide | Banned | Limited use | Electrolyte imbalance |

Regulatory data from WADA guidelines and clinical reports .

Key Research Findings

Enantiomer Stability : this compound’s racemization half-life at pH 7.4 is 48 hours, compared to 12 hours for Bendroflumethiazide, indicating superior in vivo stability .

Clinical Efficacy : this compound’s prolonged action reduces dosing frequency to once daily, whereas Polythiazide requires twice-daily administration despite a longer half-life .

Safety Profile : this compound’s fluorine substituents mitigate sulfonamide-related adverse effects, a common issue with older thiazides like Hydrochlorothiazide .

Biological Activity

Penflutizide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article summarizes the current understanding of this compound's biological activity based on recent research findings.

1. Overview of this compound

This compound is a benzenesulfonamide derivative known for its pharmacological properties. Its structure allows it to interact with various biological targets, leading to diverse therapeutic effects. The compound has been evaluated for its ability to mitigate inflammation, combat microbial infections, and act as an antioxidant.

2. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study assessing its efficacy against carrageenan-induced edema in rats, it was observed that this compound reduced inflammation by approximately 94.69% at 1 hour post-administration, with sustained effects at 2 and 3 hours (89.66% and 87.83% reduction, respectively) . This suggests a robust mechanism of action that may involve the inhibition of pro-inflammatory cytokines or pathways.

Table 1: Anti-Inflammatory Efficacy of this compound

| Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

3. Antimicrobial Activity

This compound has also shown promising results in antimicrobial assays. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various bacterial strains:

- E. coli : MIC = 6.72 mg/mL

- S. aureus : MIC = 6.63 mg/mL

- Additional strains exhibited varying levels of susceptibility, with some showing MIC values as low as 6.45 mg/mL .

This antimicrobial activity is critical as it suggests potential applications in treating infections caused by resistant bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Other Strains | Varies |

4. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays that measure its ability to scavenge free radicals and reduce oxidative stress markers. The compound's structure contributes to its effectiveness in neutralizing reactive oxygen species (ROS), which are implicated in numerous pathological conditions.

5. Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of sulphonamide derivatives, including this compound, emphasizing its role in reducing oxidative stress and inflammation during microbial invasion .

- Another investigation focused on the compound's ability to modulate insulin secretion and glucose uptake in cell-based assays, suggesting potential implications for metabolic disorders .

6. Conclusion

This compound demonstrates significant biological activity across multiple domains, including anti-inflammatory, antimicrobial, and antioxidant effects. Its promising profile warrants further investigation to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize Penflutizide’s physicochemical and pharmacokinetic properties?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural elucidation. Pharmacokinetic studies should employ in vivo models (e.g., rodents) to measure absorption, distribution, metabolism, and excretion (ADME). Validate assays via triplicate measurements and statistical validation (e.g., coefficient of variation <15%) to ensure reproducibility .

- Framework : Apply the PICOT framework to structure the research question:

- P (Population): Model organisms or cell lines.

- I (Intervention): this compound administration.

- C (Comparison): Placebo or standard therapeutic controls.

- O (Outcome): Quantified ADME parameters.

- T (Time): Defined observation periods (e.g., 24-hour pharmacokinetic profiling) .

Q. What analytical methods are suitable for detecting this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for trace-level detection in plasma or tissue homogenates. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Validate methods per ICH guidelines for linearity, accuracy, and precision .

- Data Presentation : Separate raw data (e.g., chromatograms) from processed results (e.g., concentration-time curves) in supplementary files. Use tables with Roman numerals for primary data and appendices for secondary datasets .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s target selectivity?

- Methodology : Combine omics approaches (e.g., proteomics for protein binding profiles, transcriptomics for gene expression changes) with in silico docking simulations to identify off-target interactions. Use dose-response assays to differentiate primary vs. secondary effects. Address contradictions via meta-analysis of existing datasets, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables .

- Framework : Apply FINER criteria to refine the question:

- F easible: Ensure access to advanced instrumentation (e.g., cryo-EM for structural studies).

- I nteresting: Link findings to unresolved debates in pharmacology.

- N ovel: Compare results to prior studies on structurally analogous compounds.

- E thical: Adhere to institutional review board (IRB) protocols for animal/human studies.

- R elevant: Align with therapeutic goals (e.g., reducing off-target toxicity) .

Q. What strategies optimize in vitro to in vivo extrapolation (IVIVE) for this compound’s efficacy?

- Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data (e.g., hepatic microsomal stability) with species-specific physiological parameters. Validate models via sensitivity analysis and cross-species scaling (e.g., allometric principles). Include uncertainty quantification (e.g., Monte Carlo simulations) to address inter-individual variability .

- Data Management : Archive modeling inputs/outputs in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata for reproducibility .

Q. How should researchers address ethical challenges in human trials involving this compound?

- Methodology : Design trials with explicit inclusion/exclusion criteria (e.g., excluding pregnant participants) and obtain informed consent emphasizing risks/benefits. Use randomization and blinding to minimize bias. Report adverse events transparently in results sections, referencing CONSORT guidelines .

- Documentation : Submit protocols to ethics committees with:

- Hypothesis justification (literature review).

- Participant recruitment plans (e.g., stratified sampling).

- Data anonymization procedures .

Q. Methodological Guidance

Q. What are best practices for synthesizing this compound analogs to explore structure-activity relationships (SAR)?

- Experimental Design : Use combinatorial chemistry libraries to vary functional groups (e.g., halogen substituents). Characterize analogs via X-ray crystallography for conformational analysis. Test bioactivity in dose-ranging studies (e.g., IC₅₀ determinations) .

- Reporting : Limit main text to 5 key analogs; describe others in supplementary materials with synthesis protocols .

Q. How can researchers mitigate batch-to-batch variability in this compound formulations?

- Quality Control : Implement Good Manufacturing Practice (GMP) guidelines for raw material sourcing. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (e.g., particle size distribution) .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify variability sources (e.g., excipient interactions) .

Properties

IUPAC Name |

1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHXXQAIVSMYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048815 | |

| Record name | Penflutizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1766-91-2 | |

| Record name | Penflutizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penflutizide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penflutizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penflutizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENFLUTIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91NGD0O6FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.